molecular formula C21H21NO B8330596 2,5-Diphenyl-3-piperidinofuran

2,5-Diphenyl-3-piperidinofuran

Cat. No. B8330596
M. Wt: 303.4 g/mol
InChI Key: NVPZVAGUXFLJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06353136B1

Procedure details

30 mmol of 2,5-diphenyl-3-chlorofuran (7.64 g), 32 mmol of freshly distilled piperidine (3.0 g), 32 mmol of KOtBu (3.6 g), 2 mmol of lithium chloride (42.5 mg) and 44 mg of trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium(II) (0.2 mol %) are suspended in 50 ml of THF and placed in a pressure tube under protective gas. After 12 hours at 110° C., the tube is cooled to room temperature, the salts are filtered off and washed with petroleum ether. The solvents are removed from the filtrate on a rotary evaporator. Crystallization from 96% strength ethanol gives 2,5-diphenyl-3-piperidinofuran as a colorless solid; yield: 84%; melting point: 103° C.
Name
2,5-diphenyl-3-chlorofuran
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
42.5 mg
Type
reactant
Reaction Step Four
[Compound]
Name
trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium(II)
Quantity
44 mg
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:8][C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:10][C:11]=2Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.CC([O-])(C)C.[K+].[Cl-].[Li+]>C1COCC1>[C:1]1([C:7]2[O:8][C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[CH:10][C:11]=2[N:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5|

Inputs

Step One
Name
2,5-diphenyl-3-chlorofuran
Quantity
7.64 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1OC(=CC1Cl)C1=CC=CC=C1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
Quantity
3.6 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Four
Name
Quantity
42.5 mg
Type
reactant
Smiles
[Cl-].[Li+]
Step Five
Name
trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium(II)
Quantity
44 mg
Type
reactant
Smiles
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a pressure tube under protective gas
FILTRATION
Type
FILTRATION
Details
the salts are filtered off
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
The solvents are removed from the filtrate on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Crystallization from 96% strength ethanol

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC(=CC1N1CCCCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.